molecular formula C18H18N2O5 B2834314 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one CAS No. 878706-98-0

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B2834314
CAS No.: 878706-98-0
M. Wt: 342.351
InChI Key: LZBKABOWCIGXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethoxy-benzoyl)-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)20-10-16(21)19-12-6-4-5-7-13(12)20/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBKABOWCIGXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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